1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Overview
Description
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
this compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The binding of this compound to GABA receptors affects the GABAergic pathway . This pathway is involved in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction include the paralysis of the worm, which is then dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .
Result of Action
The molecular and cellular effects of this compound’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This leads to the worm being dislodged from the intestinal lumen and expelled from the body .
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonding interactions with specific residues in proteins, which can influence the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the migration and invasion of certain cell types, which is essential for understanding its role in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in proteins, which can alter the protein’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which can influence its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function .
Properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-3-5-14-6-4-11)16-9-7-15(8-10-16)12-1-2-12/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNFGJHGISKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.